(3-(3-Bromophenyl)-5-methylisoxazol-4-yl)methanol

Beschreibung

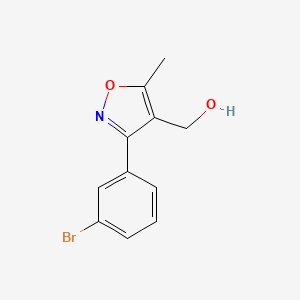

(3-(3-Bromophenyl)-5-methylisoxazol-4-yl)methanol is a brominated isoxazole derivative with the molecular formula C₁₁H₁₀BrNO₂ and a molar mass of 268.11 g/mol . Its structure features a 3-bromophenyl group substituted at the 3-position of the isoxazole ring, a methyl group at the 5-position, and a hydroxymethyl (–CH₂OH) functional group at the 4-position.

Eigenschaften

Molekularformel |

C11H10BrNO2 |

|---|---|

Molekulargewicht |

268.11 g/mol |

IUPAC-Name |

[3-(3-bromophenyl)-5-methyl-1,2-oxazol-4-yl]methanol |

InChI |

InChI=1S/C11H10BrNO2/c1-7-10(6-14)11(13-15-7)8-3-2-4-9(12)5-8/h2-5,14H,6H2,1H3 |

InChI-Schlüssel |

JNDZJQRUXIIVML-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NO1)C2=CC(=CC=C2)Br)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, um entsprechende Aldehyde oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Amine umwandeln.

Substitution: Das Bromatom in der Bromphenylgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nukleophile wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Bildung von (3-(3-Bromophenyl)-5-methylisoxazol-4-yl)aldehyd oder -keton.

Reduktion: Bildung von (3-(3-Bromophenyl)-5-methylisoxazol-4-yl)amin oder -alkohol.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann als Ligand in katalytischen Reaktionen verwendet werden, um Reaktionsgeschwindigkeiten und Selektivität zu erhöhen.

Synthese: Sie dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.

Biologie

Biologische Sonden: Die Verbindung kann als Sonde verwendet werden, um biologische Prozesse und Wechselwirkungen zu untersuchen.

Enzymhemmung: Sie kann als Inhibitor für bestimmte Enzyme wirken und Einblicke in Enzymmechanismen liefern.

Medizin

Arzneimittelentwicklung: Die einzigartige Struktur der Verbindung macht sie zu einem potenziellen Kandidaten für die Arzneimittelentwicklung, insbesondere bei der gezielten Ansteuerung spezifischer biologischer Pfade.

Therapeutika: Sie kann therapeutische Anwendungen bei der Behandlung von Krankheiten haben, indem sie biologische Ziele moduliert.

Industrie

Materialwissenschaft: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden.

Chemische Herstellung: Sie dient als Baustein bei der Herstellung verschiedener Chemikalien und Arzneimittel.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Bromphenylgruppe kann π-π-Wechselwirkungen mit aromatischen Resten in Proteinen eingehen, während der Isoxazolring Wasserstoffbrückenbindungen mit Aminosäureresten bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und zu den biologischen Wirkungen der Verbindung führen.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of (3-(3-Bromophenyl)-5-methylisoxazol-4-yl)aldehyde or ketone.

Reduction: Formation of (3-(3-Bromophenyl)-5-methylisoxazol-4-yl)amine or alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Therapeutic Potential

The isoxazole moiety is known for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Research indicates that compounds with isoxazole structures often exhibit significant interactions with biological targets, making them suitable candidates for drug development. The presence of the bromine atom in the phenyl ring may enhance these properties by increasing the compound's reactivity and modulating its pharmacological profile.

Synthesis Techniques

Various synthetic methods have been explored for producing (3-(3-Bromophenyl)-5-methylisoxazol-4-yl)methanol. These methods include:

- Condensation reactions : Utilizing hydroxylamine to react with aryl aldehydes.

- Microwave-assisted synthesis : This technique has been reported to yield isoxazole derivatives efficiently, enhancing reaction rates and product yields .

Antimicrobial Activity

Research has shown that isoxazole derivatives can exhibit significant antimicrobial activity. The compound this compound has been evaluated alongside structurally similar compounds for its efficacy against various microbial strains .

Comparative Analysis of Isoxazole Derivatives

A comparative study of different isoxazole derivatives highlights their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methylisoxazole | Isoxazole ring without bromine | Antimicrobial |

| Bromobenzene | Aromatic ring with bromine | Varies; generally low activity |

| Phenol derivatives | Hydroxyl group on aromatic ring | Antioxidant |

The unique combination of a bromophenyl substituent and an isoxazole structure in this compound may confer specific biological activities not observed in simpler compounds.

Interaction Studies

Understanding the binding affinity of this compound to various biological targets is crucial for elucidating its pharmacodynamics and pharmacokinetics. Techniques such as surface plasmon resonance (SPR) and molecular docking studies are employed to assess these interactions.

Case Studies

Several studies have documented the interaction profiles of similar compounds, emphasizing the importance of structural features in determining biological activity. For instance, modifications to the isoxazole ring or substitution patterns on the phenyl group can significantly affect binding affinities and therapeutic outcomes .

Wirkmechanismus

The mechanism of action of (3-(3-Bromophenyl)-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues and their similarities to (3-(3-Bromophenyl)-5-methylisoxazol-4-yl)methanol, based on molecular frameworks and functional groups:

Key Observations :

Positional Isomerism: The oxazole isomer [2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol demonstrates how ring substitution patterns influence steric and electronic profiles, though biological data for direct comparison are lacking .

Simplified Analogues: (3-Bromoisoxazol-5-yl)methanol lacks the phenyl and methyl groups, resulting in a smaller, less complex structure with higher similarity scores (0.91) due to the conserved bromoisoxazole-methanol motif .

Physicochemical Data and Stability

- Solubility: The hydroxymethyl group in this compound likely improves aqueous solubility compared to non-polar analogues like 3-(4-bromophenyl)-5-(3-(trifluoromethoxy)phenyl)isoxazole .

- Thermal Stability: Methyl and bromine substituents may increase melting points relative to simpler derivatives (e.g., (3-Bromoisoxazol-5-yl)methanol), though experimental data are needed .

Biologische Aktivität

Introduction

The compound (3-(3-Bromophenyl)-5-methylisoxazol-4-yl)methanol has garnered attention for its potential therapeutic applications due to its unique structural features, which include a bromophenyl group and an isoxazole ring. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for This compound is CHBrNO. The presence of the bromine atom in the phenyl ring enhances the compound's reactivity, potentially influencing its pharmacological properties. The isoxazole moiety contributes to the compound's biological activity, as compounds with isoxazole rings are known to exhibit a range of pharmacological effects.

Table 1: Structural Features of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methylisoxazole | Isoxazole ring without bromine | Antimicrobial |

| Bromobenzene | Aromatic ring with bromine | Varies; generally low activity |

| Phenol derivatives | Hydroxyl group on aromatic ring | Antioxidant |

The unique combination of the bromophenyl substituent and the isoxazole structure in This compound suggests specific biological activities that may not be observed in simpler compounds.

Synthesis Methods

Several synthetic routes have been developed for producing This compound . One notable method involves the reaction of aryl aldehydes with hydroxylamine hydrochloride to form oximes, which are subsequently converted into isoxazoles through various cyclization reactions. This approach allows for the production of diverse derivatives with varying yields and purities essential for biological evaluations .

Antimicrobial Properties

Research indicates that compounds containing isoxazole rings often exhibit significant antimicrobial activity. For example, studies have shown that derivatives of isoxazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound This compound has been evaluated for its antimicrobial efficacy against various strains, demonstrating promising results.

Case Study: Antimicrobial Evaluation

In a recent study, This compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial activity, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antioxidant Activity

Additionally, compounds similar to This compound have been assessed for their antioxidant properties. Research has demonstrated that isoxazole derivatives can act as effective antioxidants, protecting biological systems from oxidative stress .

Binding Affinity Studies

Interaction studies involving This compound focus on its binding affinity to various biological targets. Techniques such as molecular docking and radiolabeled binding assays have been employed to elucidate the compound's pharmacodynamics. These studies are crucial for understanding how the compound interacts at a molecular level with its targets, which can inform further drug development .

Table 2: Binding Affinity Data

| Compound | Target Receptor | Binding Affinity (nM) |

|---|---|---|

| This compound | mGluR5 receptor | 193 |

| Dimeric isoxazolyl derivatives | MDR-1 transporter | 36 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.